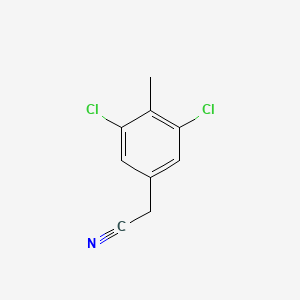

3,5-Dichloro-4-methylphenylacetonitrile

Übersicht

Beschreibung

3,5-Dichloro-4-methylphenylacetonitrile , also known by its chemical formula C₉H₆Cl₂N , is a synthetic organic compound. It falls under the category of aromatic nitriles . The compound exhibits interesting properties due to its halogen substituents and nitrile functional group.

Synthesis Analysis

The synthesis of 3,5-Dichloro-4-methylphenylacetonitrile involves several steps. One common method is the Friedel-Crafts acylation reaction , where 4-methylbenzoyl chloride reacts with 3,5-dichlorobenzene in the presence of a Lewis acid catalyst (such as aluminum chloride ). The nitrile group is introduced during this acylation process.

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-methylphenylacetonitrile consists of a phenyl ring with chlorine atoms at positions 3 and 5, a methyl group at position 4, and a cyano group (CN) attached to the carbon adjacent to the phenyl ring. The compound’s three-dimensional arrangement influences its reactivity and properties.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid.

- Reduction : Reduction of the nitrile group yields the corresponding primary amine.

- Substitution Reactions : The chlorinated phenyl ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Physical And Chemical Properties Analysis

- Melting Point : Typically around 100-105°C .

- Solubility : Moderately soluble in organic solvents like acetone , ethyl acetate , and chloroform .

- Density : Varies depending on the crystalline form.

- Color : Usually a white to light yellow solid .

Safety And Hazards

- Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin.

- Irritant : Skin and eye irritation may occur upon contact.

- Flammability : Not highly flammable but should be handled with care.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

Zukünftige Richtungen

Research on 3,5-Dichloro-4-methylphenylacetonitrile should explore:

- Improved Synthesis Routes : Develop greener and more efficient synthetic methods.

- Applications : Investigate novel applications in drug discovery, materials science, or catalysis.

Eigenschaften

IUPAC Name |

2-(3,5-dichloro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQIBRBNWIXTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methylphenylacetonitrile | |

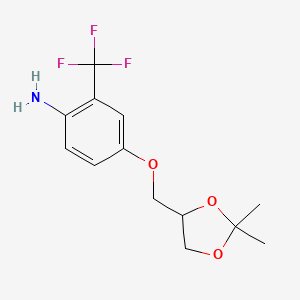

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

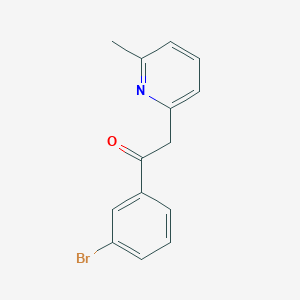

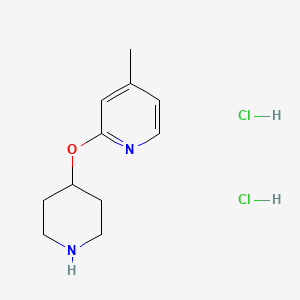

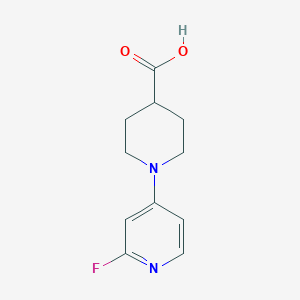

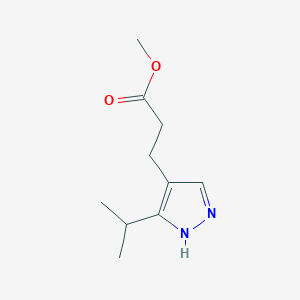

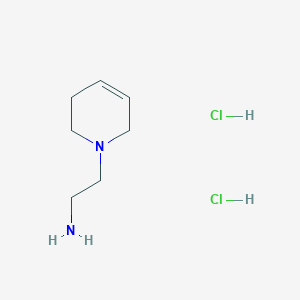

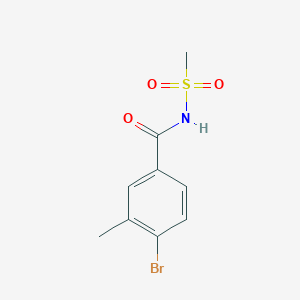

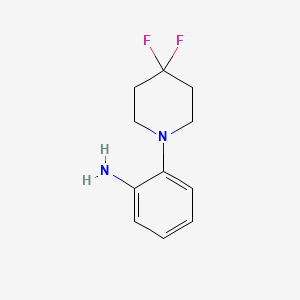

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)